REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].C(N(CC)CC)C.C([O:15][C:16](F)(F)[CH:17]([F:19])[F:18])C>C(Cl)Cl>[CH2:1]([N:3]([CH2:4][CH3:5])[C:16](=[O:15])[CH:17]([F:18])[F:19])[CH3:2]
|
Name
|
|
Quantity
|
219 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
365 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction gas
|
Type
|
CUSTOM
|
Details
|
was bubbled at 10° C. in a 2 l plastic bottle
|
Type
|
CUSTOM
|
Details
|
The crude reaction solution
|
Type
|
WASH
|
Details
|
was washed with 2 l of water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 300 g of methylene chloride
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C(F)F)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 353 g | |
YIELD: PERCENTYIELD | 93.5% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |